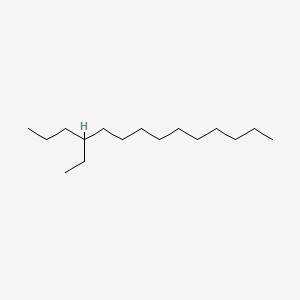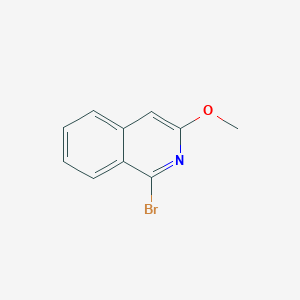
1,1,1,2,2-Pentachloropropane
描述
1,1,1,2,2-Pentachloropropane is an organochlorine compound with the molecular formula C3H3Cl5. It is a chlorinated derivative of propane, where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its significant role in various chemical synthesis processes and its utility in industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentachloropropane can be synthesized through the chlorination of 1,1,1,2-tetrachloropropane. The reaction involves the addition of chlorine to 1,1,1,2-tetrachloropropane under controlled conditions, typically in the presence of a catalyst such as solid oxide . The reaction is a gas-liquid-solid three-phase reaction, where the reactants are introduced into a reactor and subjected to mild conditions to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the continuous preparation method is often employed. This involves the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they react under the influence of a solid oxide catalyst. The process is designed to be efficient, with minimal waste production and high product selectivity .
化学反应分析
Types of Reactions
1,1,1,2,2-Pentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Dehydrochlorination Reactions: Heating this compound in the absence of a catalyst can lead to dehydrochlorination, forming compounds like 1,1,2,3-tetrachloropropene.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Heat: Dehydrochlorination reactions typically require heating the compound in a gas phase.
Major Products Formed
1,1,1,3,3-Pentachloropropane: Formed through radical addition reactions involving carbon tetrachloride and vinyl chloride.
1,1,2,3-Tetrachloropropene: Formed through dehydrochlorination reactions.
科学研究应用
1,1,1,2,2-Pentachloropropane has several scientific research applications:
Chemical Synthesis: It is used in the synthesis of other chlorinated hydrocarbons, such as 1,1,1,3,3-pentachloropropane.
Isotope Fractionation Studies: The compound is instrumental in studies involving the fractionation of isotopes, providing insights into the transformation processes of chlorinated hydrocarbons.
Environmental Chemistry: Research on the environmental behavior of chlorinated hydrocarbons often involves this compound to understand reaction mechanisms and optimal conditions for industrial applications.
作用机制
The mechanism of action of 1,1,1,2,2-Pentachloropropane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of chlorine atoms, participating in radical addition and substitution reactions. The compound’s chlorinated nature makes it reactive towards nucleophiles and reducing agents, facilitating the formation of various products .
相似化合物的比较
Similar Compounds
1,1,2,2,3-Pentachloropropane: Another chlorinated derivative of propane with a similar molecular formula (C3H3Cl5) but different chlorine atom positions.
1,1,2,3,3-Pentachloropropane: Similar in structure but with chlorine atoms at different positions.
Uniqueness
1,1,1,2,2-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This compound’s ability to participate in various chemical reactions and its utility in industrial applications highlight its distinct properties compared to other similar chlorinated hydrocarbons .
属性
IUPAC Name |
1,1,1,2,2-pentachloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVHAQNWWBTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204164 | |
| Record name | Propane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55632-13-8 | |
| Record name | Propane, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
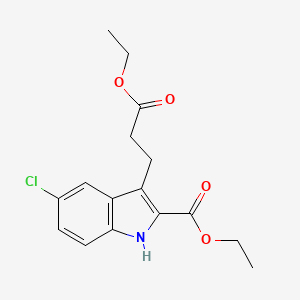
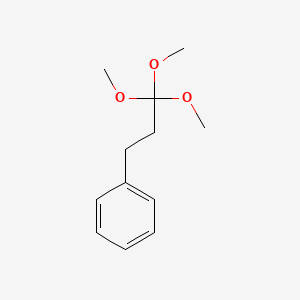

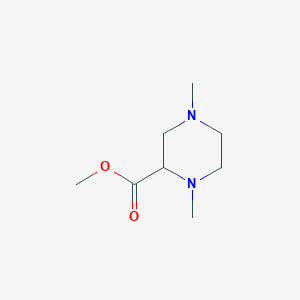
![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
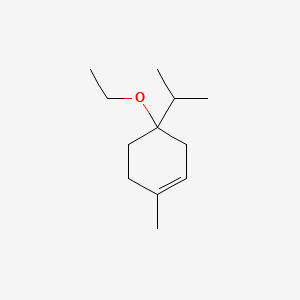

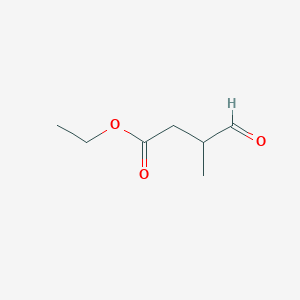

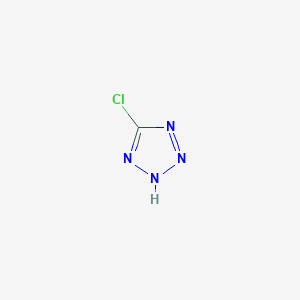
![Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-](/img/structure/B3053652.png)
